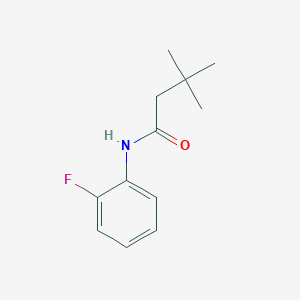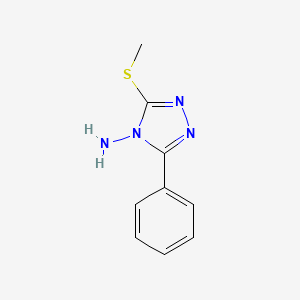![molecular formula C16H18N2O3 B5790662 N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5790662.png)
N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide, commonly known as A-967079, is a selective TRPA1 antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. TRPA1 is a member of the transient receptor potential (TRP) ion channel family, which is involved in various physiological processes such as pain sensation, inflammation, and cellular homeostasis.
Wirkmechanismus
A-967079 selectively antagonizes N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1, which is a non-selective cation channel expressed in sensory neurons and other tissues. N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 is activated by various stimuli, such as irritants, cold, and oxidative stress, and is involved in the generation of pain, inflammation, and respiratory reflexes. A-967079 binds to a specific site on the N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 channel and blocks its activation by these stimuli, thereby reducing N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1-mediated responses.
Biochemical and Physiological Effects:
A-967079 has been shown to effectively block N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1-mediated responses in various preclinical models. In rodents, it has been demonstrated to reduce pain and inflammation in models of acute and chronic pain. It has also been shown to inhibit itch responses in mice. In humans, A-967079 has been tested in a clinical trial for its ability to reduce cough reflex sensitivity, where it demonstrated a significant reduction in cough frequency and intensity. In animal models of asthma and COPD, A-967079 has been shown to reduce airway inflammation and improve lung function.
Vorteile Und Einschränkungen Für Laborexperimente
A-967079 is a highly selective N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 antagonist that has been extensively characterized in preclinical models. It is a potent and effective tool for investigating the role of N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 in various physiological processes. However, there are some limitations to its use in lab experiments. A-967079 has a relatively short half-life in vivo, which may limit its duration of action. Additionally, its selectivity for N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 may be affected by the presence of other N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide channels or ion channels in the experimental system.
Zukünftige Richtungen
There are several potential future directions for research on A-967079. One area of interest is the development of more potent and selective N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 antagonists for use in preclinical and clinical studies. Another area of research is the investigation of the role of N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 in other physiological processes, such as metabolism and cardiovascular function. Additionally, A-967079 may have potential therapeutic applications in other respiratory diseases, such as cystic fibrosis and idiopathic pulmonary fibrosis.
Synthesemethoden
The synthesis of A-967079 involves the condensation of 2-furancarboxylic acid with isobutylamine, followed by the reaction with 2-nitrobenzoyl chloride to form the key intermediate 2-(isobutylamino)benzoyl-2-furamide. This intermediate is then reduced to A-967079 using palladium on carbon as a catalyst. The overall yield of the synthesis is approximately 20%, and the purity of the final product is greater than 99%.
Wissenschaftliche Forschungsanwendungen
A-967079 has been extensively studied in preclinical models of pain, inflammation, and respiratory diseases. It has been shown to effectively block N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1-mediated responses in both rodents and humans, indicating its potential as a therapeutic agent. A-967079 has been used to investigate the role of N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamideA1 in various physiological processes, such as nociception, itch, and cough reflex. It has also been tested in animal models of asthma and chronic obstructive pulmonary disease (COPD), where it demonstrated anti-inflammatory and bronchodilatory effects.
Eigenschaften
IUPAC Name |
N-[2-(2-methylpropylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-17-15(19)12-6-3-4-7-13(12)18-16(20)14-8-5-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINLSYIJBAUTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5790611.png)


![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)
![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
![methyl 4-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5790649.png)

![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)